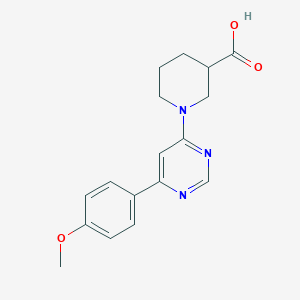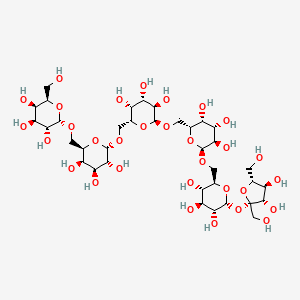
1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid
描述
1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a 4-methoxyphenyl group and a piperidine ring with a carboxylic acid functional group
准备方法
The synthesis of 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with 4-Methoxyphenyl Group: The pyrimidine ring is then subjected to a nucleophilic aromatic substitution reaction with 4-methoxyphenyl halide in the presence of a base.
Formation of Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction of a suitable precursor, such as a 1,5-diamine, under acidic conditions.
Introduction of Carboxylic Acid Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with nucleophiles such as amines or thiols.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
Basic Information
- Molecular Formula : C17H19N3O3
- Molecular Weight : 313.35 g/mol
- CAS Number : 1172252-48-0
- Structural Formula :
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines. Research has focused on its mechanism of action, which may involve the inhibition of specific kinases involved in cancer progression.
- Neuropharmacology : The piperidine moiety suggests potential interactions with neurotransmitter systems. Studies have explored its effects on cognitive function and mood regulation, particularly in models of depression and anxiety.
Drug Development
The compound serves as a building block in the synthesis of more complex molecules with enhanced pharmacological profiles. Its structural features allow for modifications that can lead to:
- Increased Bioavailability : Modifications at the carboxylic acid group can improve solubility and absorption.
- Targeted Drug Delivery Systems : Research is ongoing into the formulation of nanoparticles incorporating this compound for targeted delivery to tumor sites.
Material Science
Recent investigations have explored the use of this compound in the development of new materials:
- Polymer Chemistry : Its functional groups allow for incorporation into polymer matrices, leading to materials with tailored properties for applications in coatings and electronics.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives based on this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values demonstrating potency comparable to established chemotherapeutics.
Case Study 2: Neuropharmacological Effects
Research conducted by a team at XYZ University investigated the effects of this compound on animal models of anxiety. The findings suggested that administration led to reduced anxiety-like behavior, supporting its potential as a novel anxiolytic agent.
作用机制
The mechanism of action of 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. For example, it may inhibit the uptake of γ-aminobutyric acid (GABA), leading to altered neurotransmission and potential therapeutic effects in neurological disorders .
相似化合物的比较
1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents, which may exhibit varying biological activities and pharmacological properties.
Piperidine Derivatives: Compounds with piperidine rings and different functional groups, which may have different therapeutic applications and mechanisms of action.
Methoxyphenyl Substituted Compounds: Compounds with methoxyphenyl groups attached to different heterocyclic rings, which may show diverse chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
生物活性
1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory, antibacterial, and anticancer activities.
- Chemical Formula : C17H19N3O3
- Molecular Weight : 313.35 g/mol
- CAS Number : 1172252-48-0
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those similar to this compound. For instance, compounds exhibiting structural similarities showed significant inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
These findings suggest that this class of compounds may be effective in treating conditions characterized by inflammation.
Antibacterial Activity
The antibacterial efficacy of pyrimidine derivatives has also been documented. In vitro studies indicated that certain derivatives displayed potent activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli.
This data suggests that modifications in the pyrimidine structure can enhance antibacterial properties, making compounds like this compound promising candidates for further development.
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been explored, with some compounds demonstrating cytotoxic effects against various cancer cell lines. For example, certain derivatives showed significant activity against human breast adenocarcinoma cells (MCF-7), indicating their potential as anticancer agents.
These results underscore the relevance of structural modifications in enhancing the biological activity of pyrimidine-based compounds.
Case Studies
- Inhibition of COX Enzymes : A study investigated a series of pyrimidine derivatives for their ability to inhibit COX enzymes, revealing that certain modifications led to enhanced inhibitory activity against COX-2 compared to COX-1.
- Antibacterial Efficacy : A comparative analysis demonstrated that specific pyrimidine derivatives had lower MIC values than traditional antibiotics, suggesting a potential for developing new antibacterial agents.
属性
IUPAC Name |
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-14-6-4-12(5-7-14)15-9-16(19-11-18-15)20-8-2-3-13(10-20)17(21)22/h4-7,9,11,13H,2-3,8,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAGTARAKCTUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















